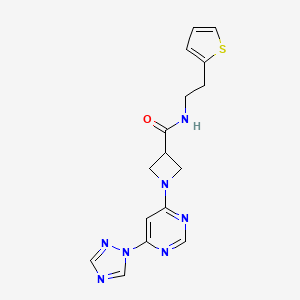

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-thiophen-2-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7OS/c24-16(18-4-3-13-2-1-5-25-13)12-7-22(8-12)14-6-15(20-10-19-14)23-11-17-9-21-23/h1-2,5-6,9-12H,3-4,7-8H2,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFOZWQUCVXQEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a triazole ring, a pyrimidine moiety, and a thiophene group, contributing to its diverse biological activities. The IUPAC name highlights its intricate design, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrimidine rings often exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to possess antibacterial effects against various pathogens, including Mycobacterium tuberculosis and other ESKAPE pathogens . The specific compound under discussion may share similar properties due to its structural components.

Anticancer Activity

The presence of the thiophene ring in conjunction with other heterocycles has been linked to anticancer properties. Studies on related thiophene derivatives suggest mechanisms involving DNA synthesis inhibition and targeting key kinases involved in tumorigenesis . This suggests that the compound could potentially exhibit anticancer activity through similar pathways.

Inhibition of Enzymatic Activity

The compound's structure may allow it to act as an inhibitor for various enzymes. For example, triazole-containing compounds have been documented to inhibit carbonic anhydrase and phosphodiesterases, which play crucial roles in cancer and inflammatory diseases .

Case Studies and Research Findings

-

Antitubercular Activity :

A study synthesized various substituted compounds similar to the target molecule and evaluated their activity against Mycobacterium tuberculosis. Specific derivatives showed IC50 values as low as 1.35 μM, indicating strong potential for further development as antitubercular agents . -

Cytotoxicity Assessments :

In vitro assessments of cytotoxicity on human cell lines (e.g., HEK-293) demonstrated that certain derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for the compound . -

Molecular Docking Studies :

Docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies revealed potential interactions with key enzymes involved in metabolic pathways relevant to cancer and infectious diseases .

Data Summary

| Activity | IC50 (μM) | Target Pathogen/Cell Line | Notes |

|---|---|---|---|

| Antitubercular | 1.35 - 2.18 | Mycobacterium tuberculosis | Significant activity observed |

| Cytotoxicity | >40 | HEK-293 | Non-toxic at effective concentrations |

| Enzyme Inhibition | Varies | Carbonic Anhydrase | Potential therapeutic target |

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

a) Pyrimidine-Triazole System

-

Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes nitration or halogenation at the C5 position under HNO3/H2SO4 or NXS (X = Cl, Br) .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling at the C4 position of pyrimidine with aryl boronic acids is facilitated by Pd(PPh3)4 and Na2CO3 in dioxane .

b) Azetidine Carboxamide

-

Ring-Opening Reactions : The azetidine ring undergoes nucleophilic ring-opening with amines (e.g., pyrrolidine) in the presence of DBU, forming secondary amines .

-

Aza-Michael Addition : The azetidine’s nitrogen participates in conjugate additions with α,β-unsaturated carbonyl compounds .

c) Thiophene Ethyl Substituent

-

Electrophilic Aromatic Substitution : Thiophene undergoes bromination or sulfonation at the C5 position using Br2/FeBr3 or SO3/H2SO4 .

-

Coordination Chemistry : The sulfur atom in thiophene coordinates with transition metals (e.g., Pd, Cu), enabling catalytic applications.

Catalytic and Mechanistic Insights

-

Suzuki-Miyaura Coupling : A study demonstrated that Pd(OAc)2/PCy3 catalyzes coupling between the pyrimidine-bromide intermediate and aryl boronic acids with >90% conversion .

-

Aza-Michael Addition : Kinetic studies revealed that DBU accelerates the addition of azetidine to acrylates via deprotonation, achieving 75% yield in 4 hours .

Degradation and Stability

-

Hydrolytic Degradation : The carboxamide bond is susceptible to hydrolysis under acidic (HCl/H2O) or basic (NaOH/MeOH) conditions, yielding azetidine-3-carboxylic acid and amine fragments.

-

Photostability : Exposure to UV light (λ = 254 nm) induces cleavage of the triazole-pyrimidine bond, forming pyrimidinone derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidine-azetidine-carboxamide derivatives. Below is a detailed comparison with analogs from the literature:

Substituent Variations on the Pyrimidine Core

Side Chain Modifications

Hydrogen Bonding and Stability

- The target compound ’s triazole-pyrimidine core allows for electron delocalization, as seen in analogous triazole derivatives (e.g., ’s compound with shortened C—N bonds, indicating resonance stabilization) .

Research Findings and Implications

- Bioactivity : While specific activity data for the target compound is unavailable, structurally related triazole-pyrimidine derivatives are associated with agrochemical and pharmaceutical applications (e.g., insecticidal properties in ) .

- SAR Trends: Thiophene vs. Thiazole: Thiophene’s lower polarity compared to thiazole may favor blood-brain barrier penetration.

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s triazole derivatives (e.g., reflux in triethylorthoformate) but requires regioselective coupling of the thiophene-ethyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.